molecular formula C19H15FN6O2S B2735634 N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863500-30-5

N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2735634
CAS No.: 863500-30-5
M. Wt: 410.43
InChI Key: SJPCBXXLFPAZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic small molecule based on a triazolopyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This analog is designed for research applications and is not intended for diagnostic or therapeutic use. The compound's structure integrates a 4-methoxyphenyl-substituted triazolopyrimidine system, a thioether-linked acetamide chain, and a 2-fluorophenyl terminal group. This specific molecular architecture suggests potential as a candidate for investigating kinase inhibition, signal transduction pathways, and cellular proliferation mechanisms. Researchers can utilize this compound as a key chemical tool or building block in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays. The fluorine atom on the phenyl ring is often employed to modulate properties such as metabolic stability, membrane permeability, and binding affinity in target engagement. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2S/c1-28-13-8-6-12(7-9-13)26-18-17(24-25-26)19(22-11-21-18)29-10-16(27)23-15-5-3-2-4-14(15)20/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPCBXXLFPAZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic compound that incorporates a triazole-pyrimidine framework, which has garnered attention due to its potential pharmacological applications. The compound's biological activity is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease processes.

Chemical Structure and Properties

The compound features several key structural components:

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Triazolo-Pyrimidine Core : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Sulfanyl Linkage : May contribute to the compound's reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that compounds with a triazole or pyrimidine core often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to show potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

In vitro studies on related triazole compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant bacterial strains . The specific compound under investigation may exhibit similar or enhanced activity due to the presence of the methoxyphenyl moiety.

Anticancer Activity

The triazolo-pyrimidine derivatives are also recognized for their anticancer properties. A study screening a library of compounds identified several derivatives with notable efficacy against cancer cell lines . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival.

For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been documented extensively. Compounds that inhibit cyclooxygenase (COX) enzymes are particularly valuable in treating inflammatory conditions. Research indicates that modifications in the pyrimidine structure can enhance anti-inflammatory effects by reducing the expression of inducible nitric oxide synthase (iNOS) and COX-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Electron-donating groups like methoxy enhance activity by stabilizing the active conformation of the molecule.
  • Core Modifications : Alterations in the triazole ring can significantly impact potency and selectivity against specific biological targets .

Case Studies

  • Antibacterial Screening : A series of triazole derivatives were evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The most active compounds displayed MIC values significantly lower than standard antibiotics .
  • Anticancer Evaluation : In a multicellular spheroid model, several pyrimidine derivatives were screened for their ability to inhibit tumor growth. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation, thereby reducing tumor growth.
  • Case Study : In vitro studies have shown that derivatives with similar structures can effectively inhibit cancer cell lines such as MCF-7 and HeLa with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Against Pathogens : Various derivatives have shown activity against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 8 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Drug Development

This compound is being explored for its potential as a therapeutic agent in various diseases:

  • Cancer Treatment : Ongoing research aims to optimize its structure for enhanced efficacy against resistant cancer cell lines.
  • Infectious Diseases : Its antimicrobial properties suggest possible applications in developing new antibiotics.

Chemical Reactions Analysis

Step 1: Triazolopyrimidine Core Formation

  • Cyclization Reactions : The triazolo[4,5-d]pyrimidine core is typically synthesized via cyclization of a triazole with a pyrimidine precursor. This may involve condensation reactions under controlled conditions (e.g., refluxing in solvents like DMF or acetone).

  • Substituent Introduction : The 3-(4-methoxyphenyl) group is introduced during or after cyclization, possibly through nucleophilic aromatic substitution or coupling reactions.

Step 2: Sulfanyl Group Installation

  • Thioether Formation : The sulfanyl (-S-) group is likely added via substitution of a halide (e.g., bromide or chloride) with a mercaptide or thiolate. Conditions such as refluxing in polar solvents (e.g., ethanol or DMF) may facilitate this step.

Step 3: Acetamide Formation

  • Acetylation : The acetamide group is formed by reacting the amine (-NH2) with an acetylating agent (e.g., acetyl chloride) in the presence of a base (e.g., pyridine or triethylamine).

Amide Hydrolysis

  • Reaction : The acetamide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid.

  • Conditions :

    • Acidic : HCl/H2O, elevated temperature.

    • Basic : NaOH, aqueous solution.

Thioether Oxidation

  • Reaction : The sulfanyl group can oxidize to sulfinyl (S=O) or sulfonyl (S=O2) under strong oxidizing agents (e.g., H2O2, H2O2/THF).

Triazolopyrimidine Degradation

  • Stability : The triazolopyrimidine core is generally stable under mild conditions but may degrade under harsh acidic/basic environments, leading to ring cleavage.

Characterization Methods

Technique Purpose Key Observations
NMR Spectroscopy Confirm structural integrity and purityPeaks for aromatic protons (7–8 ppm), amide NH (8–9 ppm), and methoxy groups .
Mass Spectrometry Determine molecular weight and fragmentation patternsMolecular ion peak at m/z ~449–500, depending on substituents .
TLC Monitor reaction progress and purityRf values vary based on solvent system (e.g., ethyl acetate/hexane).
IR Spectroscopy Identify functional groups (e.g., amide, thioether)Amide N-H stretch (3300–3500 cm⁻¹), C=O stretch (1650–1750 cm⁻¹).

Research Findings and Trends

  • Biological Activity : Structurally similar triazolopyrimidine derivatives exhibit anticancer and anti-thrombotic activities, often linked to enzyme inhibition . Substituent effects (e.g., fluorine, methoxy groups) significantly influence potency .

  • Synthetic Challenges : Controlling regioselectivity during cyclization and minimizing side reactions (e.g., hydrolysis of intermediates) remain critical.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Substituents on Triazolopyrimidine Phenyl Group Substitution Key Functional Differences vs. Target Compound Potential Biological Implications
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide 4-methylphenyl 4-fluorobenzyl - Methyl (vs. methoxy) on triazolopyrimidine Reduced electron donation; altered hydrophobicity
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridinyl-triazole 3-chloro-4-fluorophenyl - Different heterocyclic core (1,2,4-triazole vs. triazolo[4,5-d]pyrimidine) Potential variation in target specificity
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide None (non-triazolopyrimidine) 4-methoxyphenyl - Simpler scaffold lacking triazolopyrimidine Likely reduced binding affinity to kinase targets
Key Observations:

Substitution on Triazolopyrimidine : The 4-methoxyphenyl group in the target compound may enhance solubility compared to the 4-methylphenyl analog , as methoxy groups are more polar.

Fluorine Position : The 2-fluorophenyl group in the target compound vs. 4-fluorobenzyl in could influence steric interactions with target proteins, such as kinases or receptors.

Heterocyclic Core : Triazolo[4,5-d]pyrimidines (target) are structurally distinct from 1,2,4-triazoles (e.g., ), which may alter binding to enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase (COX).

Antimicrobial Activity
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () demonstrated antimicrobial properties, attributed to the amide and sulfanyl groups. The target compound’s triazolopyrimidine core may enhance activity due to improved DNA intercalation or enzyme inhibition.
  • Flumetsulam (a triazolopyrimidine sulfonamide pesticide, ) shares a similar core but lacks the acetamide moiety, highlighting the role of the acetamide group in target specificity.
Anti-Inflammatory Potential
  • Acetamide derivatives with triazole moieties (e.g., ) showed anti-exudative effects comparable to diclofenac sodium. The target compound’s 4-methoxyphenyl group may further modulate COX-2 inhibition, though empirical data are needed.
Anticancer Screening

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?

  • The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 4,6-dichloropyrimidine derivatives with azides or via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . For example, derivatives in were synthesized using nucleophilic substitution at the pyrimidine C7 position with thiol-containing acetamides. Key steps include controlling reaction temperature (e.g., 50°C for optimal yield) and using triethylamine (TEA) as a base to deprotonate thiols.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • 1H/13C NMR is essential for confirming substituent positions (e.g., fluorophenyl and methoxyphenyl groups). For instance, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm, while fluorophenyl aromatic protons show splitting patterns due to coupling with fluorine .
  • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, and elemental analysis (C, H, N, S) confirms purity (>95% for research-grade compounds) .
  • X-ray crystallography (e.g., monoclinic P21/c space group in ) resolves bond angles and intramolecular interactions like N–H⋯N hydrogen bonds that stabilize the folded conformation .

Q. What are the preliminary steps for assessing biological activity in related compounds?

  • In vitro assays : Antifungal activity can be tested via broth microdilution (MIC determination) against Candida spp., as seen in fluconazole-triazole hybrids (). Antiplatelet activity may involve ADP-induced platelet aggregation assays, similar to ticagrelor analogs .
  • Structure-Activity Relationship (SAR) : Vary substituents (e.g., alkyl/aryl thiols, fluorophenyl groups) to evaluate potency changes .

Advanced Research Questions

Q. How can researchers resolve low yields in the sulfanyl acetamide coupling step?

  • Optimize reaction conditions : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity. Catalysts like TMSOTf (trimethylsilyl triflate) improve glycosylation efficiency in related syntheses ( ).
  • Purification challenges : Employ gradient chromatography (e.g., hexane/EtOAc) to separate regioisomers. achieved 74–90% yields by heating reactions to 50°C and using excess thiol reagents.

Q. What methodologies address contradictions in spectroscopic data interpretation?

  • Tautomerism in triazolo-pyrimidines : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between 1H- and 3H-triazole tautomers, which can cause splitting discrepancies in 1H NMR .
  • Crystallographic vs. computational data : Compare experimental X-ray bond lengths (e.g., C–S bond: ~1.75 Å in ) with DFT-optimized structures to identify conformational distortions caused by crystal packing .

Q. How does the crystal structure inform drug design for this compound?

  • Conformational analysis : The dihedral angle between the triazolo-pyrimidine and fluorophenyl rings (e.g., 42–67° in ) impacts binding pocket compatibility.
  • Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯O in ) suggest potential pharmacophore motifs for target engagement.

Q. What computational tools predict the permeability and pharmacokinetics of this compound?

  • Lipophilicity (LogP) : Use HPLC-derived retention times or software like MarvinSketch to estimate LogP. modeled permeability through lipophilic membranes using Franz diffusion cells.
  • ADME prediction : SwissADME or ADMETLab2.0 can forecast metabolic stability based on methoxyphenyl and triazole moieties, which are prone to CYP450 oxidation .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental elemental analysis results?

  • Sample purity : Recrystallize the compound using mixed solvents (e.g., EtOAc/hexane) to remove residual salts or solvents ( ).
  • Hydration effects : Thermogravimetric analysis (TGA) identifies bound water molecules that may skew carbon/hydrogen percentages .

Q. Why do similar derivatives exhibit varying biological activity despite structural homology?

  • Steric effects : Bulky substituents (e.g., cyclopentyl in ) may hinder target binding.
  • Electronic effects : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability but reduce solubility, as seen in fluorophenyl-containing analogs .

Methodological Resources

  • Synthetic protocols : Refer to for stepwise guidance on nucleophilic substitution and cyclization.
  • Crystallography databases : Use the Cambridge Structural Database (CSD) to compare bond parameters with analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
  • Biological assays : Adapt protocols from for antifungal testing or for antiplatelet activity screening.

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